molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6

methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2997794
CAS No.: 1327176-72-6
M. Wt: 331.39
InChI Key: IQRDZQWFYMTWRM-VBKFSLOCSA-N
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Description

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is an α,β-unsaturated ester featuring a sulfonyl group at the β-position and a 4-methylphenyl-substituted amino group at the α-position. The Z-configuration of the acrylate moiety is critical for maintaining planar geometry, which influences intermolecular interactions and reactivity .

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRDZQWFYMTWRM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-methyl aniline with methyl acrylate in the presence of a sulfonyl chloride. This process requires careful control of temperature and pH to ensure the desired Z-configuration of the product. The reaction is often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production method might be scaled up using continuous flow reactors to ensure uniformity and purity of the compound. Such reactors help maintain optimal reaction conditions and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or hydroxylamine derivatives.

  • Reduction: : The sulfonyl group can be reduced to sulfides under mild conditions using reducing agents such as zinc or iron powder.

  • Substitution: : It undergoes electrophilic substitution reactions due to the presence of the electron-rich aromatic ring.

Common Reagents and Conditions:
  • Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Application of zinc dust in acetic acid or catalytic hydrogenation.

  • Substitution: : Halogenation using bromine in acetic acid or nitration using a mixture of nitric and sulfuric acids.

Major Products Formed: The oxidation of the compound usually yields nitro-derivatives, while reduction may produce sulfides. Substitution reactions typically result in halogenated or nitrated products, depending on the reagent used.

Scientific Research Applications

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is utilized in a range of scientific domains:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.

  • Biology: : The compound’s derivatives are explored for their potential as bioactive molecules, including antibacterial and antifungal agents.

  • Medicine: : Research focuses on its analogs as possible pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory drugs.

  • Industry: : Its stability and reactivity make it useful in the development of dyes and polymers.

Mechanism of Action

The biological activity of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is primarily due to its ability to interact with biological macromolecules. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways by binding to specific receptors, thus altering cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Structural/Functional Notes Reference
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate (Target) Phenylsulfonyl, 4-methylphenylamino C₁₇H₁₇NO₄S 331.4 Planar acrylate core; potential for hydrogen bonding via sulfonyl and amino groups N/A
Methyl (2Z)-3-(dimethylamino)-2-(2-fluorobenzenesulfonyl)acrylate 2-Fluorobenzenesulfonyl, dimethylamino C₁₂H₁₃FNO₄S 310.3 Electron-withdrawing fluorine enhances sulfonyl group reactivity; dimethylamino increases solubility
Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate 4-Bromo-2-formylphenoxymethyl, 4-methylphenyl C₁₉H₁₇BrO₄ 413.2 Bromine and formyl groups introduce steric bulk; dihedral angle of 82.9° between aromatic rings stabilizes crystal packing
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenylsulfonyl, 4-chlorophenylamino C₁₇H₁₆ClNO₅S 381.8 Methoxy group donates electrons, altering electronic distribution; chloro substituent enhances lipophilicity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate 4-Chlorophenylsulfonyl, 4-methoxyphenylamino C₁₇H₁₆ClNO₅S 381.8 Positional isomer of the above; chloro-sulfonyl and methoxy-amino groups swap roles

Substituent Impact on Properties:

  • Sulfonyl Group Modifications :
    • Electron-Withdrawing Groups (e.g., 2-fluoro in , 4-chloro in ) : Increase electrophilicity of the acrylate β-carbon, enhancing reactivity in Michael additions or nucleophilic substitutions .
    • Electron-Donating Groups (e.g., 4-methoxy in ) : Reduce sulfonyl group reactivity but improve solubility and π-π stacking in crystal lattices .
  • Amino Group Variations: 4-Methylphenyl (Target): Balances lipophilicity and steric hindrance, favoring interactions with hydrophobic binding pockets in biological systems.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Analogs

Compound Crystal System Space Group Dihedral Angles (°) Hydrogen Bonding π-π Interactions (Å) Reference
Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate Triclinic P1 82.9 (aromatic rings) S(7) motif via C14–H14⋯O3; R₂²(18) and R₂²(14) motifs 3.984 (Cg⋯Cg)
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate N/A N/A N/A Likely C–H⋯O and N–H⋯O bonds Not reported
  • Crystal Packing : Steric bulk from bromine or formyl groups (as in ) increases dihedral angles between aromatic rings, reducing π-π overlap. Smaller substituents (e.g., methyl in the target compound) may allow tighter packing.
  • Hydrogen Bonding : Intramolecular C–H⋯O bonds (e.g., S(7) motif in ) stabilize molecular conformation, while intermolecular interactions govern crystal lattice stability .

Biological Activity

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N1O4S1
  • Molecular Weight : 335.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases involved in cancer progression, similar to other compounds in its class.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Anticancer Activity : Preliminary evaluations show that this compound can inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
  • Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Cell Proliferation Inhibition
    • Study : A study conducted on MCF-7 breast cancer cells evaluated the cytotoxic effects of the compound.
    • Findings : The compound exhibited an IC50 value of approximately 5 µM, indicating potent inhibition of cell growth compared to control groups.
  • Anti-inflammatory Effects
    • Study : An investigation into the anti-inflammatory properties was performed using LPS-stimulated RAW 264.7 macrophages.
    • Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF-75 µM
Anti-inflammatoryRAW 264.7 MacrophagesReduced cytokines

Research Findings

Recent studies have highlighted the significance of this compound in drug discovery:

  • Selectivity Profile : Research utilizing KINOMEscan has shown that this compound selectively inhibits specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications.
  • Structure-Activity Relationship (SAR) : Ongoing investigations focus on modifying the chemical structure to enhance potency and selectivity against targeted kinases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and acrylate formation. For example, sulfonamido intermediates (as in ) are prepared by reacting amines with sulfonyl chlorides under controlled conditions. Key steps include:

  • Sulfonylation : Reacting 4-methylphenylamine with phenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to form the sulfonamide intermediate.
  • Acrylate Formation : Coupling the sulfonamide with a methyl acrylate derivative via a Michael addition or condensation reaction under inert atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is typically used to isolate the product .
    • Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and moisture exclusion to avoid hydrolysis of intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR/IR : Confirm the Z-configuration of the acrylate via 1H^1H NMR (coupling constants JHHJ_{H-H}) and IR (C=O stretching at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the stereochemistry and packing. For example, triclinic P1P1 space group (as in ) with cell parameters a=7.9262A˚,b=8.9078A˚,c=13.2331A˚a = 7.9262 \, \text{Å}, b = 8.9078 \, \text{Å}, c = 13.2331 \, \text{Å}, and angles α=74.387,β=83.593,γ=75.770\alpha = 74.387^\circ, \beta = 83.593^\circ, \gamma = 75.770^\circ. Hydrogen bonding (C–H⋯O, d=2.53.0A˚d = 2.5–3.0 \, \text{Å}) and π-π interactions (centroid distance 3.984A˚3.984 \, \text{Å}) stabilize the crystal lattice .
  • Data Validation : R-factor (R[F2]=0.040R[F^2] = 0.040) and wR-factor (wR(F2)=0.121wR(F^2) = 0.121) ensure refinement accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when analyzing similar acrylate derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs often arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) may yield alternative packing arrangements.
  • Thermal Motion : High displacement parameters (UeqU_{eq}) in SC-XRD data suggest dynamic disorder, requiring constrained refinement or low-temperature data collection.
  • Validation Tools : Use software like PLATON to check for missed symmetry or twinning. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to reconcile experimental and theoretical bond lengths .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging (IC50_{50} values) and FRAP assays, comparing against standards like ascorbic acid .
  • Anti-inflammatory Testing : In vivo carrageenan-induced paw edema models (rodents) with dose-dependent analysis (10–100 mg/kg). Monitor prostaglandin E2 (PGE2) suppression via ELISA .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) into cyclooxygenase-2 (COX-2) or NF-κB pathways to predict binding affinities (ΔG\Delta G) and validate with Western blotting .

Q. How do π-π interactions and hydrogen bonding influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Stability : π-π stacking (centroid distance 3.98A˚3.98 \, \text{Å}) between phenyl rings reduces molecular strain, while intramolecular C–H⋯O hydrogen bonds form S(7) ring motifs, preventing conformational flexibility .
  • Reactivity : Electron-withdrawing sulfonyl groups increase acrylate electrophilicity, enhancing nucleophilic attack susceptibility. Hydrogen-bonded networks in the solid state may slow degradation but do not significantly affect solution-phase reactivity .

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